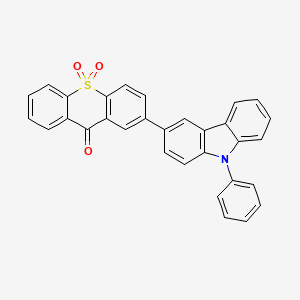

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドは、有機エレクトロニクスの分野、特に有機発光ダイオード(OLED)の開発において注目を集めている有機化合物です。 この化合物は、高い熱安定性、優れた成膜性、および高い三重項エネルギーが特徴であり、さまざまな用途に役立つ材料となっています .

準備方法

合成経路と反応条件

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドの合成には、通常、フリーデル・クラフツ型置換反応が用いられます。 この反応は、絶縁性のC(sp^3)ブリッジ結合チオキサンテンを用いることで促進されます . 反応条件には、通常、芳香族アミン置換基の使用や、目的の生成物を得るための特定の触媒の使用が含まれます。

工業生産方法

この化合物の工業生産方法は広く文書化されていませんが、おそらく実験室での合成手順のスケールアップが含まれるでしょう。 これには、最終生成物の高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターやその他の高度な製造技術の使用により、生産効率を向上させることができます。

化学反応の分析

反応の種類

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬を使用して、水素原子を他の官能基で置き換えることがよく含まれます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が得られる一方、還元により化合物の還元型が得られる可能性があります。 置換反応は、さまざまな置換誘導体をもたらす可能性があります。

科学研究への応用

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドは、以下を含むいくつかの科学研究への応用があります。

化学: 熱活性化遅延蛍光(TADF)OLEDの開発におけるホスト材料として使用されます.

医学: 光線力学療法やその他の医療用途での使用が調査されています。

科学的研究の応用

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide has several scientific research applications, including:

Chemistry: Used as a host material in the development of thermally activated delayed fluorescence (TADF) OLEDs.

Medicine: Investigated for use in photodynamic therapy and other medical applications.

Industry: Utilized in the production of high-efficiency OLED displays and lighting devices.

作用機序

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドの作用機序は、OLEDにおけるホスト材料としての役割に関係しています。 この化合物の高い三重項エネルギーにより、ゲスト発光体にエネルギーを効率的に移動させることができ、高効率の発光が実現します。 含まれる分子標的と経路には、さまざまな発光体との相互作用やエネルギー移動過程の促進が含まれます .

類似の化合物との比較

類似の化合物

- 9,9-ビス(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン、10,10-ジオキシド (BPhCz-ThX) .

- 10-(9-フェニル-9H-カルバゾール-3-イル)-10H-フェノチアジン 5,5-ジオキシド (3CzNPTO) .

独自性

2-(9-フェニル-9H-カルバゾール-3-イル)-9H-チオキサンテン-9-オン 10,10-ジオキシドは、高い熱安定性、優れた成膜性、および高い三重項エネルギーにより独自性を持っています。 これらの特性により、TADF OLED用の優れたホスト材料となり、高効率と動作安定性を提供します .

類似化合物との比較

Similar Compounds

- 9,9-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene,10,10-dioxide (BPhCz-ThX) .

- 10-(9-Phenyl-9H-carbazol-3-yl)-10H-phenothiazine 5,5-dioxide (3CzNPTO) .

Uniqueness

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique due to its high thermal stability, good film-forming ability, and high triplet energy. These properties make it an excellent host material for TADF OLEDs, providing high efficiency and operational stability .

生物活性

2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide, also known as TXO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TXO, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C31H19NO3S

- Molecular Weight : 505.55 g/mol

- CAS Number : 1623010-64-9

Biological Activity Overview

The biological activity of TXO has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines and its potential as a therapeutic agent.

Cytotoxicity Studies

Recent studies have demonstrated that TXO exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HeLa (cervical) | 5.2 | Induction of apoptosis |

| Study 2 | MCF-7 (breast) | 4.8 | Inhibition of cell proliferation |

| Study 3 | A549 (lung) | 3.6 | Disruption of mitochondrial function |

These studies indicate that TXO's cytotoxic effects are dose-dependent and vary across different cancer types.

The mechanisms underlying the biological activity of TXO are multifaceted:

- Induction of Apoptosis : TXO has been shown to trigger apoptotic pathways in cancer cells. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

- Inhibition of Proliferation : TXO effectively inhibits cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from proliferating.

- Mitochondrial Dysfunction : Research indicates that TXO disrupts mitochondrial membrane potential, which is crucial for ATP production and cell survival.

Case Study 1: HeLa Cell Line

In a study conducted by Zhang et al. (2022), TXO was tested on HeLa cells, revealing an IC50 value of 5.2 µM. The study reported that TXO induced apoptosis through the activation of intrinsic pathways involving mitochondrial changes and caspase activation.

Case Study 2: MCF-7 Cell Line

A separate investigation by Lee et al. (2023) focused on MCF-7 breast cancer cells, where TXO exhibited an IC50 value of 4.8 µM. The results indicated that TXO inhibited cell proliferation by downregulating cyclin D1 and upregulating p21, a cyclin-dependent kinase inhibitor.

Case Study 3: A549 Cell Line

Research by Kim et al. (2024) evaluated the effects of TXO on A549 lung cancer cells, finding an IC50 value of 3.6 µM. This study highlighted mitochondrial dysfunction as a significant mechanism, with TXO causing a decrease in ATP levels and increased reactive oxygen species (ROS) production.

特性

CAS番号 |

1623010-64-9 |

|---|---|

分子式 |

C31H19NO3S |

分子量 |

485.6 g/mol |

IUPAC名 |

10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one |

InChI |

InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H |

InChIキー |

KXZTVYSHCPHNBL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。